Tirabrutinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Tirabrutinib mechanism of action BTK inhibition

Biochemical Profile and Mechanism of Action

Tirabrutinib (ONO-4059/GS-4059) is a potent, covalent (irreversible) oral inhibitor of Bruton's Tyrosine Kinase (BTK) [1] [2]. Its core mechanism is the highly selective inhibition of BTK, a crucial kinase in the B-Cell Receptor (BCR) signaling pathway.

- Key Signaling Pathway Inhibition: The BCR signaling pathway is fundamental for B-cell development, proliferation, and survival [1]. Upon antigen binding, a phosphorylation cascade leads to BTK activation. Active BTK then activates downstream pathways like NF-κB, MAPK (ERK), and PI3K-AKT, which promote cell survival and proliferation [2]. This compound blocks this cascade by inhibiting BTK, leading to reduced proliferation and induction of apoptosis in malignant B-cells [2].

- Dual BTK/Tec Inhibition in Bone Biology: Beyond BTK, this compound is a dual inhibitor that also potently targets Tec kinase [3]. Both kinases are essential for osteoclast differentiation and activation. Inhibiting them suppresses bone resorption, suggesting potential applications for bone diseases like osteoporosis and rheumatoid arthritis [3].

The following diagram illustrates the primary mechanism of this compound in disrupting BCR signaling and its key downstream effects.

This compound inhibits BTK activation, blocking downstream survival and proliferation signals in B-cells.

Quantitative Biochemical and Cellular Characterization

The tables below summarize key experimental data characterizing this compound's potency, selectivity, and cellular activity.

Table 1: In Vitro Kinase Inhibition Profile (IC₅₀ Values) [2]

| Kinase | IC₅₀ (nmol/L) | Selectivity over BTK |

|---|---|---|

| BTK | 2.0 | 1.0 (Reference) |

| Tec | 5.0 | 2.5 |

| ITK | 13.0 | 6.5 |

| BMX | 21.0 | 10.5 |

| TXK | 34.0 | 17.0 |

| BLK | 41.0 | 20.5 |

Table 2: Key Findings from Cellular and In Vivo Models [2]

| Model System | Key Finding / Metric | Result / Outcome |

|---|---|---|

| TMD8 ABC-DLBCL Cells (In Vitro) | Inhibition of BTK Autophosphorylation (Y223) | IC₅₀: 7.3 nmol/L |

| TMD8 ABC-DLBCL Cells (In Vitro) | Anti-proliferative Activity (Cell Growth Inhibition) | IC₅₀: 176 nmol/L |

| TMD8 Mouse Xenograft (In Vivo) | Anti-tumor Efficacy (Dose-dependent inhibition) | 69% and 92% tumor growth inhibition at 30 & 100 mg/kg |

Detailed Experimental Protocols

For researchers seeking to replicate or understand the foundational studies, here are the methodologies from key experiments.

Protocol 1: KINOMEscan Selectivity Profiling [2]

- Objective: To comprehensively evaluate the selectivity of this compound across a wide panel of kinases.

- Method:

- Platform: KINOMEscan scanMAX (Eurofins DiscoverX).

- Principle: A competitive binding assay where compounds are tested at a single concentration (e.g., 300 nM) against a panel of DNA-tagged kinases. Binding to the kinase active site reduces the amount of kinase captured on an immobilized ligand.

- Quantification: The captured kinases are quantified using quantitative PCR (qPCR) of the associated DNA tag.

- Output: Results are reported as percent control (% Ctrl), where lower values indicate stronger binding. A value of <10% signifies high-affinity binding.

Protocol 2: Assessing BTK Autophosphorylation in Cell Lines [2]

- Objective: To measure the inhibition of BTK activation in a cellular context.

- Method:

- Cell Culture: Use relevant cell lines (e.g., ABC-DLBCL lines like TMD8).

- Compound Treatment: Treat cells with a range of concentrations of this compound for a specified time (e.g., 2 hours).

- Cell Lysis and Western Blot: Lyse cells and perform SDS-PAGE and western blotting.

- Antibodies: Probe with specific antibodies:

- Anti-phospho-BTK (Tyr223) to detect activated BTK.

- Total anti-BTK antibody to confirm equal protein loading.

- Analysis: Quantify band intensity to calculate the IC₅₀ for inhibition of autophosphorylation.

Protocol 3: In Vivo Efficacy Study in Xenograft Model [2]

- Objective: To evaluate the anti-tumor efficacy of this compound in a live animal model.

- Method:

- Model Establishment: Inoculate immunodeficient mice (e.g., SCID) subcutaneously with ABC-DLBCL cells (e.g., TMD8).

- Dosing: Once tumors are established, randomize mice into groups and administer this compound orally at selected doses (e.g., 3, 10, 30, 100 mg/kg) and a vehicle control, typically once or twice daily.

- Monitoring: Measure tumor volumes and animal body weights regularly throughout the study.

- Endpoint Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group at the end of the experiment.

Clinical and Therapeutic Applications

The high selectivity of this compound is intended to improve the therapeutic window by minimizing off-target toxicity [1] [2]. Its efficacy has been demonstrated in several B-cell malignancies.

Table 3: Clinical Efficacy of this compound Monotherapy in Selected B-Cell Malignancies [4] [5] [6]

| Indication (Clinical Trial) | Overall Response Rate (ORR) | Complete Response (CR) Rate | Key Efficacy Endpoints |

|---|---|---|---|

| R/R PCNSL (PROSPECT Phase 2) | 67% | 44% | Median DoR: 9.3 mo; Median PFS: 6.0 mo |

| R/R PCNSL (Japanese Phase 1/2) | 63.6% | 20.5% (CR + CRu) | Median DoR: 9.2 mo |

| Various R/R B-cell lymphomas (Meta-Analysis) | 72.5% (Pooled) | 18.6% (Pooled) | - |

References

- 1. in the treatment of hematological malignancies and... BTK inhibitors [jhoonline.biomedcentral.com]

- 2. Investigation of the anti-tumor mechanism of this compound, a ... [journals.plos.org]

- 3. Bruton's tyrosine kinase ( Btk ) inhibitor suppresses... This compound [pmc.ncbi.nlm.nih.gov]

- 4. Three-year follow-up analysis of phase 1/2 study on ... [pmc.ncbi.nlm.nih.gov]

- 5. ONO PHARMA Presents Positive Results From Pivotal Trial ... [deciphera.com]

- 6. Efficacy and safety of this compound monotherapy in relapsed ... [frontiersin.org]

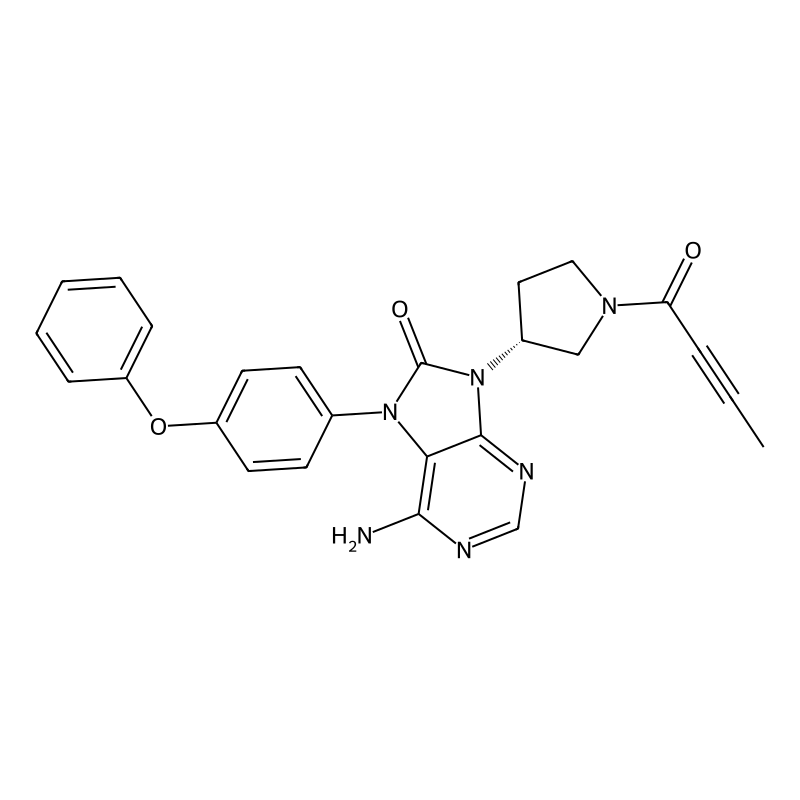

Molecular Structure and Chemical Identity

The table below summarizes the core chemical and structural information for tirabrutinib.

| Property | Description |

|---|---|

| Systematic Name | 6-amino-9-[(3R)-1-(but-2-ynoyl)pyrrolidin-3-yl]-7-(4-phenoxyphenyl)purin-8-one [1] [2] |

| Molecular Formula | C25H22N6O3 [1] [3] |

| Molar Mass | 454.490 g·mol⁻¹ [1] |

| CAS Registry Number | 1351636-18-4 [4] [2] |

| Trade Name | Velexbru [1] |

The structure is built around a dihydro-purine core, which is a fused 6-5-membered heterocyclic ring system [5]. The key structural features and their roles are:

- Dihydro-purine core: Serves as the central scaffold, forming hydrogen bonds with the hinge region of the BTK kinase domain [5].

- Butynoyl group: An electrophilic moiety that forms a covalent bond with the sulfur atom of Cys481, leading to irreversible inhibition [5].

- Phenoxyphenyl group: A hydrophobic extension that fits into the back hydrophobic pocket of the BTK active site [5].

- Stereocenter: The molecule has a defined (R) configuration at the carbon connecting the pyrrolidine ring to the purine core, which is crucial for its binding orientation and activity [2].

Molecular Mechanism and Binding Interactions

This compound is a potent and highly selective irreversible BTK inhibitor [6] [5]. It inhibits BTK by blocking the autophosphorylation of Tyr223 with an IC50 value of 2.2 nM [5]. The following diagram illustrates its mechanism of action at the molecular level.

The binding mode has been confirmed by X-ray crystallography, showing that this compound forms several specific molecular interactions with BTK [7]:

- Covalent Bonding: The butynoyl amide group forms a covalent Michael adduct with the thiol group of Cys481 [5].

- Hydrogen Bonding: The amino group on the purine core forms hydrogen bonds with the backbone carbonyl of Glu475 and the side chain of Thr474 in the hinge region [5].

- Hydrophobic Interactions: The phenoxyphenyl group extends into the hydrophobic back pocket, making van der Waals contacts with multiple residues [5].

Experimental Data on Selectivity and Potency

This compound demonstrates high selectivity for BTK over other kinases. The table below summarizes key data from biochemical kinase profiling assays [6].

| Kinase | IC₅₀ (nM) for this compound | Notes |

|---|---|---|

| BTK | 2.2 - 6.8 | Primary target; measured by autophosphorylation and mobility shift assays [6] [5]. |

| Other TEC Family Kinases | >1,000 | Includes BMX, ITK, and TXK [6]. |

| SRC Family Kinases | >1,000 | Includes FYN, LCK, and LYN [6]. |

| JAK3 | >1,000 | - [6]. |

| EGFR Family | >1,000 | Includes EGFR, ERBB2, and ERBB4 [6]. |

This selectivity profile, confirmed in cellular systems like PBMC stimulation assays, underpins its improved safety profile compared to first-generation BTK inhibitors like ibrutinib [6].

Synthesis and Development

The original synthetic route for this compound is a nine-step process starting from 4,6-dichloro-5-nitropyrimidine [5]. Key steps include amidation, coupling with (3R)-pyrrolidine-1,3-diamine, nitro reduction, cyclization, and final deprotection and acylation [5]. This route uses expensive metal catalysts and requires chromatography for some intermediates, indicating a need for further optimization for industrial-scale production [5].

This compound was discovered and developed by Ono Pharmaceutical Co., Ltd. [8] and is currently approved in Japan, South Korea, and Taiwan for the treatment of relapsed or refractory primary central nervous system lymphoma (PCNSL) and Waldenström's macroglobulinemia [1] [8].

References

- 1. This compound [en.wikipedia.org]

- 2. This compound | C25H22N6O3 [chemspider.com]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. This compound | Ligand page [guidetopharmacology.org]

- 5. This compound - an overview [sciencedirect.com]

- 6. Investigation of the anti-tumor mechanism of this compound, a ... [pmc.ncbi.nlm.nih.gov]

- 7. 8FF0: Structure of BTK kinase domain with the second ... [rcsb.org]

- 8. ono pharmaceutical co., ltd. [ono-pharma.com]

tirabrutinib dihydro purine core hydrogen bonds

Molecular Interactions of Tirabrutinib

The core of this compound's structure is a 6-5-membered, fused, heterocyclic ring system known as dihydro purine (6-amino-8H-purine-8-one) [1]. This core is central to its binding interaction with the BTK enzyme.

The table below summarizes the key molecular interactions and the role of the core structure:

| Feature | Description | Role/Interaction |

|---|---|---|

| Parent Core | Dihydro purine (6-amino-8H-purine-8-one) [1] | Serves as the central scaffold. |

| Key Hydrogen Bonds | Bonds with Met477, Glu475, and Thr474 residues [1] | Anchors inhibitor in ATP-binding pocket's hinge region. |

| Covalent Bond | Irreversible bond with cysteine residue Cys481 [1] [2] [3] | Provides prolonged, selective inhibition. |

| Hydrophobic Extension | Phenoxyphenyl group [1] | Extends into hydrophobic back pocket, stabilizing binding. |

These specific interactions stabilize this compound in the ATP-binding cleft and lock BTK in an inactive conformation, thereby inhibiting its autophosphorylation at Tyr551 and subsequent activation of downstream survival signaling pathways in B-cells [1] [3].

Selectivity and Experimental Profiling

This compound's dihydro purine core and optimized structure contribute to a highly selective kinase inhibition profile, reducing off-target effects [1] [4].

Experimental kinase profiling using the KINOMEscan platform at a concentration of 300 nM shows that this compound primarily binds to kinases within the TEC family (like BTK) and a limited number of others, demonstrating superior selectivity compared to first-generation inhibitors [4].

In cellular assays, this selectivity is confirmed. For example, in human peripheral blood mononuclear cell (PBMC) stimulation assays, this compound potently inhibited B-cell activation (induced by anti-IgM) with an IC50 of 2.7 nM, while showing significantly less potency against T-cell activation (induced by anti-CD3/CD28), with an IC50 of 213 nM [4]. This indicates that this compound's primary cellular effect is on B-cell receptor signaling, consistent with its on-target BTK inhibition.

Key Experimental Protocols

For researchers looking to validate these interactions, here are summaries of key experimental methodologies.

Biochemical Kinase Profiling (KINOMEscan)

- Purpose: To assess the binding of a test compound to a wide panel of kinases and evaluate selectivity [4].

- Method: The assay uses a panel of DNA-tagged kinases. The compound's ability to bind a kinase active site is measured by its displacement of the kinase from an immobilized ligand. The amount of captured kinase is quantified via qPCR of the DNA tag. Results are reported as "% Control," where a lower percentage indicates stronger compound binding [4].

- Key Detail: The assay is performed at a single concentration of the test compound (e.g., 300 nM) to provide a broad selectivity profile [4].

Covalent Binding Analysis via Mass Spectrometry

- Purpose: To confirm the irreversible, covalent binding of this compound to the Cys481 residue of BTK [5].

- Method: Recombinant BTK protein is incubated with this compound. The protein is then digested with enzymes like GluC and trypsin to generate a peptide containing Cys481. Mass spectrometry analysis (e.g., LC-MS/MS) is used to detect the mass shift of this peptide, confirming the covalent modification by this compound [5].

- Key Detail: A "chase" step with a high concentration of another irreversible inhibitor (like ibrutinib) can be used to demonstrate the irreversibility of the binding. If this compound is covalently bound, it will not be displaced during the chase [5].

BTK Signaling and Inhibitor Mechanism

The following diagram illustrates the B-cell Receptor (BCR) signaling pathway that is inhibited by this compound.

This compound inhibits BTK activation, blocking downstream signaling for B-cell growth [1] [3].

Therapeutic Context

This compound has received regulatory approval in several countries, including Japan, for the treatment of relapsed or refractory primary central nervous system lymphoma (PCNSL), Waldenström's macroglobulinemia, and lymphoplasmacytic lymphoma [1] [6]. Its high selectivity and ability to penetrate the central nervous system make it a valuable therapeutic option for these B-cell malignancies [4] [7].

References

- 1. This compound - an overview [sciencedirect.com]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. Structural Complementarity of Bruton's Tyrosine Kinase and Its ... [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of the anti-tumor mechanism of this compound, a ... [pmc.ncbi.nlm.nih.gov]

- 5. HCl | BTK inhibitor | InvivoChem this compound [invivochem.com]

- 6. FDA Grants ODD to this compound for Primary Central Nervous System... [targetedonc.com]

- 7. Phase I/II study of this compound, a second-generation Bruton's ... [pmc.ncbi.nlm.nih.gov]

how does tirabrutinib bind to Cys481

Structural Binding Mechanism

Tirabrutinib binds within the active site of the BTK kinase domain. The interaction can be understood in a two-step process:

- Reversible Recognition: The inhibitor first non-covalently associates with the ATP-binding pocket of BTK through specific hydrogen bonds and hydrophobic interactions, correctly positioning itself [1] [2].

- Covalent Bond Formation: The key step is a Michael addition reaction between the electrophilic "warhead" of this compound (a butynamide group) and the thiol group (-SH) of the Cys481 residue [3] [4]. This reaction results in a stable, covalent carbon-sulfur bond, permanently occupying the active site.

This mechanism is illustrated in the following diagram:

Quantitative Biochemical and Cellular Characterization

The potency and selectivity of this compound's binding have been quantitatively assessed through various experimental methods.

Table 1: Biochemical Inhibition Kinetics of BTK Inhibitors This table shows a side-by-side comparison of inactivation efficiency, a critical metric that provides a more accurate measure of potency and selectivity than conventional single-time point measurements [4].

| Inhibitor | Inactivation Efficiency (kinact/Ki) for BTK | Key Off-Target Kinases Noted in Studies |

|---|---|---|

| This compound | ( 2.4 \pm 0.6 \times 10^{4} M^{-1}s^{-1} ) [4] | ITK, TEC, EGFR, JAK3, ERBB2, ERBB4 [5] |

| Ibrutinib | Data not fully specified in search results | Broader kinome profile, including ITK, TEC, JAK3, ERBB2, ERBB4 [6] [5] |

| Acalabrutinib | Data not fully specified in search results | More selective than ibrutinib; off-targets include ERBB4 [5] |

Table 2: Functional Cellular Activity of this compound This table summarizes the effects of this compound in cellular assays, demonstrating its functional consequences following BTK binding [6] [5].

| Assay Type / Cell Line | Observed Effect (EC₅₀ / IC₅₀) | Measured Outcome |

|---|---|---|

| Anti-Proliferation (ABC-DLBCL) | ||

| TMD8 | 4.5 nM [6] | Inhibition of cell viability |

| U-2932 | ~3000 nM [6] | Inhibition of cell viability |

| B-cell Activation (Human PBMC) | ~5.6 nM [5] | Inhibition of CD69 surface expression |

| T-cell Activation (Human PBMC) | >10,000 nM [5] | Inhibition of CD69 surface expression |

Detailed Experimental Protocols for Characterization

The information in the tables above was generated using rigorous experimental methodologies. Here are the details of key protocols cited in the search results.

1. Protocol for Assessing Covalent Binding and Inhibition Kinetics This method is used to confirm the covalent nature of binding and to calculate precise inactivation efficiency [4].

- Objective: To demonstrate irreversible covalent binding to BTK Cys481 and measure the time-dependent inactivation efficiency ((k_{inact}/K_i)).

- Method Details:

- Covalent Binding Assessment: LC-MS/MS analysis of BTK after incubation with this compound, using the compound as a variable modification search parameter to identify covalent adduct formation [4].

- Inactivation Kinetics: BTK activity was measured in a dose-dependent manner following a time course. Data was fitted to a model for irreversible inhibitors to determine the maximal rate of inactivation ((k_{inact})) and the inhibitor concentration required for half-maximal inactivation ((K_i)). The second-order rate constant (k_{inact}/K_i) was then calculated [4].

- Key Takeaway: This kinetic analysis provides a more accurate measurement of potency and selectivity compared to conventional single-time point (IC₅₀) studies [4].

2. Protocol for Cellular Target Engagement and Functional Activity This cellular assay confirms that this compound engages its target in a complex cellular environment and leads to a functional outcome [5].

- Objective: To evaluate the functional inhibition of B-cell receptor signaling in human primary immune cells.

- Method Details:

- Cell Source: Human Peripheral Blood Mononuclear Cells (PBMCs) [5].

- Procedure: PBMCs are pre-treated with this compound or vehicle for 10 minutes, then stimulated with an anti-IgM antibody (to activate the BCR pathway) or anti-CD3/CD28 beads (to activate the T-cell pathway) for 16-22 hours [5].

- Readout: Cells are stained with fluorescently labeled antibodies against CD3 (T-cell marker), CD20 (B-cell marker), and CD69 (an early activation marker). Flow cytometry is used to analyze CD69 expression on gated B-cells and T-cells. The concentration causing 50% inhibition (IC₅₀) is calculated via nonlinear regression [5].

- Key Takeaway: This assay demonstrates the high functional selectivity of this compound for B-cells over T-cells, as shown by the large difference in IC₅₀ values in Table 2 [5].

Significance and Clinical Context

The irreversible covalent binding to Cys481 is the foundation of this compound's clinical efficacy in treating B-cell malignancies like Waldenström's macroglobulinemia and relapsed/refractory primary central nervous system lymphoma [7] [5]. This mechanism provides sustained target suppression, which is beneficial for continuous pathway inhibition in proliferating cancer cells [8].

However, a primary mechanism of acquired resistance to covalent BTK inhibitors like this compound is a point mutation in the BTK gene, specifically the C481S mutation [6]. This mutation replaces cysteine with serine, removing the critical nucleophile thiol group and thereby preventing the formation of the covalent bond, which can significantly reduce the drug's potency [6].

References

- 1. Structure-Function Relationships of Covalent and Non ... [frontiersin.org]

- 2. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery ... [mdpi.com]

- 3. Structure of BTK kinase domain with the second-generation inhibitors... [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical characterization of this compound and other ... [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation of the anti-tumor mechanism of this compound, a ... [pmc.ncbi.nlm.nih.gov]

- 6. Responses to the Selective Bruton's Tyrosine Kinase (BTK) ... [mdpi.com]

- 7. BTK inhibitors in the treatment of hematological malignancies and... [jhoonline.biomedcentral.com]

- 8. Non-Covalent BTK Inhibitors—The New BTKids on the Block ... [pmc.ncbi.nlm.nih.gov]

Tirabrutinib IC50 Values Against Key Kinases

| Kinase Target | IC50 Value | Experimental Context |

|---|---|---|

| BTK (Primary Target) | 6.8 nM [1] | In vitro kinase assay |

| BMX | 6 nM [1] | In vitro kinase assay |

| TEC | 48 nM [1] | In vitro kinase assay |

| TXK | 92 nM [1] | In vitro kinase assay |

| BLK | 0.3 μM [1] | In vitro kinase assay |

| ERBB4 | 0.77 μM [1] | In vitro kinase assay |

| EGFR | 3.02 μM [1] | In vitro kinase assay |

| JAK3 | 5.52 μM [1] | In vitro kinase assay |

| ERBB2 (HER2) | 7.31 μM [1] | In vitro kinase assay |

Experimental Protocols for Key Data

The IC50 values in the table were primarily generated through standardized in vitro kinase assays [2] [3]. The following workflow outlines the general process for these core experiments:

General workflow for in vitro kinase assays used to determine IC50 values.

- Compound Preparation: Tirabrutinib is dissolved in DMSO to create a high-concentration stock solution, which is then serially diluted in an assay buffer to achieve a range of final test concentrations (e.g., from nanomolar to micromolar), with a typical final DMSO concentration of 1% [2] [3].

- Kinase Reaction: The diluted compound is pre-incubated with a purified kinase solution (e.g., BTK) for a set time (e.g., 30-60 minutes) at room temperature. The kinase reaction is then initiated by adding a substrate/ATP/metal cation solution. The reaction proceeds for a defined period (1 to 5 hours), with ATP concentrations typically set at the Km value for each specific kinase [2] [3].

- Signal Detection & Data Analysis: Kinase activity is measured using a mobility shift assay (MSA) or a fluorescence-based assay (e.g., Z'-Lyte). The percent inhibition at each compound concentration is calculated, and a log-concentration-response curve is fitted using a four-parameter logistic equation to determine the IC50 value [2] [3].

Mechanism of Action and Selectivity

This compound is an irreversible inhibitor that forms a covalent bond with the cysteine-481 residue in the BTK kinase domain, providing sustained target inhibition [4]. Its high selectivity is a key feature differentiating it from first-generation BTK inhibitors like ibrutinib.

- Kinase Selectivity Profiling: Large-scale biochemical profiling (KINOMEscan) against a panel of hundreds of kinases showed that this compound, at a concentration of 300 nM, bound predominantly to kinases sharing a homologous cysteine residue (BTK, BMX, TEC, TXK, etc.), demonstrating a highly selective profile [2] [3].

- Cellular Selectivity: In human peripheral blood mononuclear cell (PBMC) assays, this compound potently inhibited B-cell activation (induced by anti-IgM) while showing minimal effects on T-cell activation (induced by anti-CD3/CD28), confirming its cellular selectivity for B-cell receptor signaling over other pathways [2] [3].

Downstream Signaling and Anti-Tumor Mechanism

In ABC-DLBCL models, this compound's inhibition of BTK disrupts key survival and proliferation signals, demonstrating its on-target mechanism of action.

This compound inhibits BTK to block multiple downstream pro-survival pathways.

- Phosphoproteomics: Analysis in ABC-DLBCL cell lines revealed that this compound treatment caused significant downregulation of phosphorylation in proteins within the ERK and AKT signaling pathways, both critical for cell growth and survival [2] [3].

- Transcriptomics: Gene expression analysis further showed that this compound reduced signatures of IRF4, a transcription factor downstream of NF-κB that is essential for the survival of certain B-cell lymphomas [2] [3].

Key Differentiating Factors from Other BTK Inhibitors

- Superior Selectivity vs. Ibrutinib: Direct comparisons show this compound has a cleaner kinase profile than the first-generation inhibitor ibrutinib, which potently inhibits other kinases like ERBB2 and ERBB4, linked to adverse effects like atrial fibrillation [2] [5] [3].

- Inactivation Kinetics: A detailed biochemical study using inactivation efficiency (kinact/Ki) as a metric reported a value of 2.4 ± 0.6 × 10⁴ M⁻¹s⁻¹ for this compound against BTK, highlighting subtle but potentially clinically relevant differences in potency and selectivity among irreversible BTK inhibitors [4].

References

- 1. This compound (ONO-4059) | BTK Inhibitor [medchemexpress.com]

- 2. Investigation of the anti-tumor mechanism of this compound, a ... [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of the anti-tumor mechanism of this compound, a ... [journals.plos.org]

- 4. Biochemical characterization of this compound and other ... [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative Analysis of BTK Inhibitors and Mechanisms ... [frontiersin.org]

tirabrutinib orphan drug designation

Clinical Program and Data for PCNSL

The ODD was granted based on the promising development program for tirabrutinib in PCNSL, a rare and aggressive form of non-Hodgkin lymphoma confined to the central nervous system [1]. The key clinical trial is the phase 2 PROSPECT study (NCT04947319) [2] [3] [4].

The PROSPECT study is designed in two parts:

- Part A: Evaluates this compound as a monotherapy in patients with relapsed or refractory (R/R) PCNSL [3] [5]. This part has completed enrollment [5].

- Part B: Evaluates this compound in combination with high-dose methotrexate-based regimens in patients with newly diagnosed PCNSL and continues to enroll patients [2] [5].

Recent data from the Part A monotherapy cohort was presented at the 2025 ASCO Annual Meeting, demonstrating promising efficacy and a manageable safety profile [2]. The key efficacy results from 48 patients are summarized below.

| Efficacy Parameter | Result |

|---|---|

| Overall Response Rate (ORR) | 67% [2] |

| Complete Response (CR) Rate | 44% [2] |

| Median Duration of Response (DOR) | 9.3 months [2] |

| Median Time to Response (TTR) | 1.0 months [2] |

| Median Progression-Free Survival (PFS) | 6.0 months [2] |

Mechanism of Action and Experimental Protocol

This compound is a highly potent, selective, and irreversible second-generation Bruton's tyrosine kinase (BTK) inhibitor [2] [6]. It functions by covalently binding to BTK in B-cells, thereby inhibiting aberrant B-cell receptor (BCR) signaling. This signaling pathway is critical for the proliferation, survival, and differentiation of B-cells, and it plays a key role in the progression of various B-cell malignancies, including PCNSL [6] [1].

The following diagram illustrates the core mechanism of action of this compound in disrupting the BCR signaling pathway:

In the pivotal PROSPECT Study Part A for R/R PCNSL, the experimental protocol was as follows [2] [3]:

- Drug & Dosage: this compound monotherapy, administered orally at 480 mg once daily.

- Patient Population: 48 patients in the U.S. with relapsed or refractory PCNSL who had received at least one prior high-dose methotrexate-based therapy.

- Primary Endpoint: Overall Response Rate (ORR).

- Key Secondary Endpoints: Duration of Response (DOR), Time to Response (TTR), Progression-Free Survival (PFS), and safety profile.

Global Status and Development Timeline

This compound has already received regulatory approval for R/R PCNSL in several Asian markets, underscoring its therapeutic potential:

- Japan: Approved in March 2020 (marketed as Velexbru) [2] [6].

- South Korea: Approved in November 2021 [2] [4].

- Taiwan: Approved in February 2022 [2] [4].

The developer, Ono Pharmaceutical, has announced that the data from the PROSPECT study will be included in a regulatory submission to the FDA in the near future [2]. The estimated study completion date for the overall PROSPECT program is currently in 2027 [5].

References

- 1. ONO PHARMA USA's this compound Receives Orphan Drug ... [prnewswire.com]

- 2. ono pharmaceutical co., ltd. [ono-pharma.com]

- 3. FDA Grants Orphan Drug Designation to this compound in ... [cancernetwork.com]

- 4. FDA Grants ODD to this compound for Primary Central ... [targetedonc.com]

- 5. PROSPECT Study of this compound in R/R PCNSL Completes ... [targetedonc.com]

- 6. Primary Central Nervous System Lymphoma (PCNSL) [rarediseaseadvisor.com]

Tirabrutinib's Kinase Selectivity and Cellular Assay Data

The following tables summarize key quantitative data from the study, which established the high selectivity of tirabrutinib prior to the omics analyses [1].

Table 1: Selectivity of BTK Inhibitors in In Vitro Kinase Assays This table shows the half-maximal inhibitory concentration (IC50) for various kinases, normalized to BTK. A higher ratio indicates greater selectivity for BTK over the off-target kinase [1].

| Kinase | This compound (ratio to BTK) | Acalabrutinib (ratio to BTK) | Zanubrutinib (ratio to BTK) | Ibrutinib (ratio to BTK) |

|---|---|---|---|---|

| BTK | 1.0 | 1.0 | 1.0 | 1.0 |

| BMX | 0.9 | 2.8 | 1.3 | 0.6 |

| TEC | 2.5 | 3.2 | 2.6 | 1.3 |

| ITK | 15.9 | 22.6 | 8.5 | 2.7 |

| TXK | 20.2 | 15.9 | 10.1 | 2.4 |

| EGFR | >833 | >833 | 246 | 4.6 |

| ERBB2 | >833 | >833 | 197 | 21.6 |

| JAK3 | >833 | >833 | 89.5 | 12.6 |

Table 2: Cellular Activity in PBMC Stimulation Assays This table presents the IC50 values for the inhibition of CD69 activation in B-cells and T-cells, demonstrating this compound's selective effect on B-cell signaling [1].

| Assay | This compound IC50 (nM) | 95% Confidence Interval (nM) |

|---|---|---|

| Anti-IgM-induced B-cell activation | 7.2 | (5.2 - 10.1) |

| Anti-CD3/CD28-induced T-cell activation | 5010 | (3500 - 7180) |

Detailed Experimental Protocols

Here are the methodologies for the key experiments cited in the study.

Cell Culture and Treatment

- Cell Lines: The study used two Activated B-cell-like Diffuse Large B-cell Lymphoma (ABC-DLBCL) lines: TMD8 and U-2932 [1].

- Culture Conditions: Cells were maintained in RPMI medium 1640 supplemented with 10% v/v inactivated fetal bovine serum and 1% v/v penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere [1].

- Compounds: this compound and other inhibitors were solubilized in DMSO. For cellular assays, the final concentration of DMSO in the medium was typically 0.1% [1].

Phosphoproteomic Analysis Workflow

The general workflow for phosphoproteomics, as detailed in the search results, involves several critical steps to ensure the accurate identification and quantification of phosphopeptides [2].

Phosphoproteomics workflow from sample preparation to data analysis.

- Sample Preparation: Proteins are extracted, and cysteine bonds are reduced and alkylated. Proteins are then digested into peptides using enzymes like Lys-C followed by trypsin [2].

- Peptide Labeling: For multiplexed quantitative analysis, peptides from different conditions are labeled with isobaric tags (e.g., Tandem Mass Tags, TMT). This allows samples to be pooled early, reducing technical variability [2].

- Phosphopeptide Enrichment: Due to their low stoichiometry, phosphopeptides are enriched from the complex peptide mixture. Common methods include:

- LC-MS/MS and Data Analysis: Enriched phosphopeptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The resulting data is processed with bioinformatic tools (e.g., MaxQuant) to identify phosphorylation sites and quantify changes between conditions [1] [2].

Transcriptomic Analysis Workflow

- Microarray Processing: For transcriptomic analysis, the study used microarray technology [3].

- Data Availability: The microarray data from this study are publicly available in the Gene Expression Omnibus (GEO) database under the accession number GSE 210284 [3].

- Bioinformatic Analysis: Downstream analysis involved assessing changes in gene expression signatures, such as the IRF4 signature, to infer biological impacts of BTK inhibition [1].

In Vivo Xenograft Model

- Model: An ABC-DLBCL TMD8 subcutaneous xenograft model in mice was used [1].

- Dosing: this compound was administered orally and showed a dose-dependent anti-tumor effect [1].

- Tissue Analysis: Transcriptomic analysis was performed on the harvested xenograft tumor tissues [1].

Signaling Pathway and Anti-Tumor Mechanism

The phosphoproteomic and transcriptomic analyses revealed that this compound exerts its anti-tumor effect by disrupting multiple key signaling pathways downstream of BTK in ABC-DLBCL cells [1]. The following diagram synthesizes these findings.

Mechanism of this compound inhibiting BTK downstream signaling.

Based on the omics data, here is a summary of the anti-tumor mechanism:

- Target: this compound potently and selectively inhibits BTK autophosphorylation, which is critical for its activity [1].

- Pathway Dysregulation: Phosphoproteomic analysis in TMD8 cells showed that this compound treatment led to the downregulation of the ERK and AKT signaling pathways [1].

- Transcriptional Regulation: Transcriptomic analysis of xenograft tumors indicated a significant decrease in the IRF4 gene expression signature. As IRF4 is a key transcription factor downstream of NF-κB, this suggests this compound also inhibits the NF-κB pathway [1].

- Integrated Effect: By concurrently disrupting NF-κB, AKT, and ERK pathways, this compound cripples multiple signals essential for cell survival, proliferation, and growth, leading to the observed anti-tumor efficacy [1].

References

tirabrutinib ERK AKT pathways inhibition

Molecular Mechanisms of Action

Tirabrutinib is a highly selective, irreversible second-generation BTK inhibitor designed to overcome the off-target limitations of first-generation drugs [1] [2] [3]. Its mechanism is detailed below.

Target Selectivity and Binding

This compound forms a covalent bond with the cysteine-481 (C481) residue in the ATP-binding pocket of BTK, leading to sustained, irreversible inhibition of the kinase [4] [3]. The high selectivity of this compound was confirmed through comprehensive profiling.

Table 1: Selectivity Profile of this compound vs. Other BTK Inhibitors [1] [2]

| Feature | Ibrutinib (1st Gen) | This compound (2nd Gen) |

|---|---|---|

| BTK Inhibition | Potent, irreversible | Potent, highly selective, irreversible |

| Key Off-Target Kinases | ITK, EGFR, JAK3, TEC family kinases [5] | Highly selective profile; minimal off-target binding [1] [2] |

| Cellular Selectivity | Inhibits both B-cell and T-cell activation in PBMC assays | Selectively inhibits B-cell activation with minimal effect on T-cells [1] [2] |

| Clinical Implication | Off-target effects linked to toxicities (e.g., rash, diarrhea, atrial fibrillation) [4] [6] | Potentially improved safety profile due to higher selectivity [6] |

Downstream Pathway Inhibition

By inhibiting BTK, this compound disrupts the entire BCR signaling cascade, impacting three critical downstream pathways that promote cell survival and growth [1] [2].

Table 2: Inhibition of Downstream Signaling Pathways by this compound [1]

| Pathway | Experimental Evidence | Biological Consequence |

|---|---|---|

| NF-κB Pathway | Established key mechanism of BTK inhibition in ABC-DLBCL. | Suppression of pro-survival and inflammatory genes. |

| AKT Pathway | Phosphoproteomic analysis in TMD8 cells showed downregulation. | Reduced cell metabolism and survival signals. |

| ERK Pathway | Phosphoproteomic analysis in TMD8 cells showed downregulation. | Attenuation of cell proliferation and differentiation signals. |

| IRF4 Gene Signature | Transcriptomic analysis showed decreased expression. | Disruption of a critical gene network for lymphoma cell survival. |

Key Experimental Evidence and Protocols

The primary evidence for this compound's effect on ERK and AKT pathways comes from a comprehensive 2023 study that used phosphoproteomics and transcriptomics in ABC-DLBCL cell lines [1] [2]. The experimental workflow is summarized below.

Figure 2: Experimental workflow for mechanism analysis.

Detailed Methodologies

- In Vitro Kinase Assays: The high selectivity of this compound was confirmed using a KINOMEscan scanMAX platform. This biochemical assay measures the ability of a compound (tested at 300 nM) to bind to a panel of DNA-tagged kinases, with results reported as percent control (%CTRL) [1] [2].

- Cellular Selectivity (PBMC Assay): Human Peripheral Blood Mononuclear Cells (PBMCs) were treated with this compound and then stimulated with either anti-IgM (to activate B-cells) or anti-CD3/CD28 (to activate T-cells). B-cell and T-cell activation was measured by monitoring the expression of the surface protein CD69 via flow cytometry. The concentration for 50% inhibition (IC50) was then calculated [1].

- Phosphoproteomic Analysis: The ABC-DLBCL cell lines (TMD8 and U-2932) were treated with this compound. Global phosphoproteomic analysis was then performed, likely involving protein digestion, phosphopeptide enrichment, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify changes in phosphorylation sites [1] [2].

- In Vivo Efficacy: The anti-tumor effect was validated in a TMD8 subcutaneous xenograft mouse model. Mice were administered this compound orally, and tumor volume was measured over time to establish a dose-response relationship [1].

Clinical Translation and Relevance

The pre-clinical mechanistic understanding of this compound has successfully translated into meaningful clinical outcomes, particularly in relapsed/refractory Primary Central Nervous System Lymphoma (PCNSL) [7] [8].

- Efficacy: In the pivotal Phase 2 PROSPECT study in the U.S., this compound monotherapy achieved an Overall Response Rate (ORR) of 67% and a Complete Response rate of 44% in patients with relapsed/refractory PCNSL. The median time to response was just 1.0 month, indicating rapid pathway inhibition [7].

- Safety: this compound demonstrated a manageable safety profile. The most common any-grade adverse events were anemia, rash, fatigue, decreased neutrophil count, and pruritus. This profile is consistent with its high selectivity, potentially avoiding the more severe off-target toxicities associated with earlier inhibitors [7] [6].

References

- 1. Investigation of the anti-tumor mechanism of this compound, a ... [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of the anti-tumor mechanism of this compound, a ... [journals.plos.org]

- 3. Structure of BTK kinase domain with the second-generation ... [pmc.ncbi.nlm.nih.gov]

- 4. Next-generation Bruton tyrosine kinase inhibitors and ... [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of head and neck squamous cell carcinoma by ... [link.springer.com]

- 6. Efficacy and safety of this compound monotherapy in relapsed ... [frontiersin.org]

- 7. ono pharmaceutical co., ltd. [ono-pharma.com]

- 8. Phase I/II study of this compound, a second-generation Bruton's ... [pmc.ncbi.nlm.nih.gov]

tirabrutinib monotherapy protocol relapsed refractory B-cell lymphoma

Clinical Efficacy and Safety Profile of Tirabrutinib Monotherapy

Efficacy Overview A 2025 meta-analysis of seven prospective clinical trials established the efficacy of this compound monotherapy across several relapsed or refractory B-cell malignancies, showing a pooled overall response rate (ORR) of 72.5% [1] [2]. The breakdown of the response rates and progression-free survival by cancer type is summarized below.

Table 1: Pooled Efficacy Outcomes from Meta-Analysis (Frontiers in Pharmacology, 2025) [1] [2]

| Cancer Type | Overall Response Rate (ORR) | Complete Response (CR) Rate | Partial Response (PR) Rate | Stable Disease (SD) Rate | Median Progression-Free Survival (mPFS) |

|---|---|---|---|---|---|

| All included B-cell lymphomas | 72.5% | 18.6% | 41.1% | 13.8% | Varies by subtype |

| Chronic Lymphocytic Leukemia (CLL) | Data included in pooled ORR | Data included in pooled CR | Data included in pooled PR | Data included in pooled SD | 38.5 months (highest among subtypes) |

| Primary Central Nervous System Lymphoma (PCNSL) | Data included in pooled ORR | Data included in pooled CR | Data included in pooled PR | Data included in pooled SD | Not specified in meta-analysis |

Recent data from the Phase 2 PROSPECT study, presented in 2025, provides specific and promising results for the PCNSL population, which has no approved treatments in the U.S. [3]. Key efficacy outcomes from this study include:

- ORR: 67% (66.7% as per another report) [3] [4].

- Complete Response (CR) Rate: 44% [3].

- Median Duration of Response (mDOR): 9.3 months [3].

- Median Time to Response (mTTR): 1.0 month [3].

- Median Progression-Free Survival (mPFS): 6.0 months [3].

Safety Profile The same meta-analysis provides a comprehensive overview of the safety profile of this compound monotherapy. Adverse events (AEs) are common but often manageable [1] [2].

Table 2: Common Adverse Events (All Grades and Grade ≥3) Associated with this compound Monotherapy [1] [2]

| Category | Adverse Event | Incidence (All Grades) | Incidence (Grade ≥3) |

|---|---|---|---|

| Hematologic AEs | Neutropenia | 26.7% | 18.4% |

| Anemia | 18.8% | 10.3% | |

| Lymphocytopenia | Not specified for all grades | 11.7% | |

| Leukopenia | 18.4% | Not specified for grade ≥3 | |

| Non-Hematologic AEs | Diarrhea | 26.0% | Not specified for grade ≥3 |

| Rash | 24.9% | Not specified for grade ≥3 | |

| Nasopharyngitis | 24.0% | Not specified for grade ≥3 |

The PROSPECT study confirmed this profile, noting that any-grade treatment-related AEs occurred in 75% of patients, with grade ≥3 AEs in 56.3% [3]. Common any-grade AEs included anemia (18.8%), maculo-papular rash (16.7%), fatigue (14.6%), decreased neutrophil count (14.6%), decreased lymphocyte count (14.6%), and pruritus (14.6%) [3].

This compound Mechanism of Action and Target Pathway

This compound is a second-generation, potent, irreversible, and highly selective Bruton's tyrosine kinase (BTK) inhibitor [1] [3]. Its mechanism can be summarized as follows:

- BTK's Role: BTK is a crucial non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) signaling pathway, which regulates proliferation, survival, and activation of B-cells [1] [3].

- Inhibition: By irreversibly inhibiting BTK, this compound blocks this signaling pathway, thereby reducing the proliferation and viability of cancerous B-cells [1]. Its high selectivity is designed to minimize off-target effects associated with first-generation BTK inhibitors [1].

The following diagram illustrates the targeted signaling pathway.

Detailed Clinical Protocol for Relapsed/Refractory PCNSL

The following protocol is synthesized from the Phase 2 PROSPECT study (NCT04947319) and a similar Dana-Farber Cancer Institute study (Protocol #22-115), which investigate this compound monotherapy for relapsed or refractory PCNSL [3] [5].

1. Patient Selection Criteria

Inclusion Criteria:

- Pathologically confirmed diagnosis of PCNSL.

- Relapsed or refractory disease after at least one prior high-dose methotrexate (HD-MTX)-based therapy.

- Aged ≥ 18 years.

- Measurable brain lesion(s) with a minimum diameter of > 1.0 cm on contrast-enhanced MRI.

- ECOG performance status of 0, 1, or 2.

- Life expectancy of at least 3 months.

- Adequate bone marrow, renal, and hepatic function.

Exclusion Criteria:

- Presence of systemic lymphoma outside the CNS.

- Prior treatment with any BTK inhibitor.

- Active infection requiring systemic therapy.

- Concomitant use of strong CYP3A4 inducers or P-glycoprotein (P-gp) inducers.

- Requirement for ongoing therapeutic anticoagulation with warfarin or novel oral anticoagulants.

- History of severe hypersensitivity to this compound or Stevens-Johnson Syndrome/Toxic Epidermal Necrolysis.

- Active hepatitis B, hepatitis C, or HIV infection.

- Inability to swallow tablets or malabsorption syndromes.

2. Dosing and Administration

- Recommended Dosage: 480 mg orally, once daily (fasting recommended) until disease progression or unacceptable toxicity [3] [5].

- Dose Modifications: Protocol should include guidelines for dose interruption, reduction, or discontinuation based on the type and severity of adverse events, particularly for hematologic toxicities, severe rash, or other clinically significant events.

3. Efficacy and Safety Assessments

- Primary Endpoint: Overall Response Rate (ORR), defined as the proportion of patients achieving a complete response (CR) or partial response (PR) according to the International Primary CNS Lymphoma Collaborative Group (IPCG) criteria.

- Secondary Endpoints:

- Duration of Response (DOR)

- Time to Response (TTR)

- Progression-Free Survival (PFS)

- Overall Survival (OS)

- Assessment Schedule:

- Tumor assessments via contrast-enhanced MRI of the brain should be conducted at baseline, every two cycles (e.g., 8 weeks) for the first year, and then less frequently thereafter if in sustained response.

- Safety monitoring, including physical examinations, vital signs, and laboratory tests (complete blood count, comprehensive metabolic panel), should be performed at every cycle.

4. Statistical Considerations

- The PROSPECT study used a single-arm, open-label design.

- Sample size calculation is typically based on the primary endpoint (ORR), using a binomial distribution. For example, a sample size of 48 patients may be chosen to test a null hypothesis ORR against an alternative hypothesis, with a specific power and alpha level.

- Efficacy analyses are performed on the full analysis set, and safety analyses on all patients who received at least one dose of this compound.

The workflow for implementing this protocol in a clinical trial setting is outlined below.

Research Applications and Future Directions

The established efficacy and manageable safety profile of this compound monotherapy provide a foundation for several research applications and future developments.

- Combination Therapies: Research is actively exploring this compound in combination with other anti-cancer agents, such as chemotherapy (e.g., high-dose methotrexate in newly diagnosed PCNSL) and other targeted therapies, to improve the depth and duration of response [5] [6].

- Understanding Resistance Mechanisms: While BTK C481S mutations are a common resistance mechanism to covalent BTK inhibitors in CLL, resistance in MCL is more complex and often involves upregulation of alternative signaling pathways (e.g., PI3K/AKT, non-canonical NF-κB) and mutations in genes like TP53 or components of the SWI/SNF complex [7]. Research into these mechanisms can guide subsequent therapy choices, such as non-covalent BTK inhibitors or other novel agents.

- Extended Safety Monitoring: Long-term safety monitoring studies are ongoing to fully characterize the risk of rare or late-onset adverse events, ensuring the safe and continued use of this compound in clinical practice [6].

References

- 1. Frontiers | Efficacy and safety of this compound in... monotherapy [frontiersin.org]

- 2. Efficacy and safety of this compound monotherapy in relapsed or ... [pmc.ncbi.nlm.nih.gov]

- 3. ono pharmaceutical co., ltd. [ono-pharma.com]

- 4. This compound for the Treatment of Relapsed or Refractory ... [onclive.com]

- 5. An open-label phase II study to... | Dana-Farber Cancer Institute [dana-farber.org]

- 6. Dose Escalation and Dose Expansion Study of this compound ... [gileadclinicaltrials.com]

- 7. therapeutic strategies for mantle cell lymphoma relapsed or ... [haematologica.org]

Tirabrutinib Preclinical and Clinical Profile

The table below summarizes key characteristics of tirabrutinib based on the search results, which are primarily derived from non-clinical studies.

| Aspect | Description |

|---|---|

| Drug Class | Second-generation, highly selective, irreversible Bruton's Tyrosine Kinase (BTK) inhibitor [1]. |

| Key Differentiator | Superior kinase selectivity compared to first-generation BTK inhibitors (e.g., Ibrutinib), potentially leading to an improved safety profile by reducing off-target effects [1]. |

| Mechanism of Action | Inhibits BTK, a key component of the B-cell receptor (BCR) signaling pathway. This disrupts downstream survival signals in malignant B-cells [1]. |

| Relevant Pharmacodynamic Findings | In ABC-DLBCL models, this compound inhibited cell growth and downregulated multiple BTK downstream pathways, including NF-κB, AKT, and ERK [1]. Transcriptomic analysis also indicated decreased IRF4 gene expression signatures [1]. |

| Relevant Pharmacokinetic/Formulation Data | A subcutaneous formulation for a related compound (GB261) has been determined, suggesting feasibility of alternative administration routes for this drug class [2]. |

Proposed Phase I Dose Escalation Study Design

The following protocol is a synthesis of standard oncology phase I trial principles [3] and the specific pharmacological profile of this compound [1]. Its primary goal is to establish the safety, tolerability, and Maximum Tolerated Dose (MTD) of this compound in patients with relapsed/refractory B-cell malignancies.

Study Objectives and Endpoints

- Primary Objective: To determine the MTD and Recommended Phase II Dose (RP2D) of this compound.

- Secondary Objectives: To characterize the safety profile, assess preliminary anti-tumor activity (Objective Response Rate, ORR), and evaluate pharmacokinetics (PK).

- Exploratory Objectives: To investigate pharmacodynamic (PD) effects via phosphoproteomic and transcriptomic analysis on tumor tissue and peripheral blood mononuclear cells (PBMCs).

Patient Population

- Inclusion Criteria: Adults (≥18 years) with histologically confirmed relapsed/refractory B-cell malignancies (e.g., CLL/SLL, ABC-DLBCL, MCL, WM) for which no standard therapy exists. Adequate organ function and ECOG Performance Status of 0-1 are required [4] [3].

- Exclusion Criteria: Known CNS lymphoma, active hepatitis B/C or HIV infection, uncontrolled cardiovascular disease, and concurrent use of strong CYP3A4 inducers/inhibitors.

Dosage, Administration, and Escalation Scheme

- Formulation & Administration: Oral, once-daily dosing. Continuous dosing in 28-day cycles until disease progression, unacceptable toxicity, or patient withdrawal.

- Starting Dose: Based on preclinical toxicology data, a safe starting dose is selected (e.g., 80 mg once daily).

- Dose Escalation & MTD Definition: A "3+3" design will be used [3]. The MTD is defined as the highest dose at which fewer than 33% of patients in a cohort experience a Dose-Limiting Toxicity (DLT) during the first cycle [3].

The following diagram illustrates the core logic of the "3+3" dose escalation design.

Safety and Efficacy Assessments

- Dose-Limiting Toxicity (DLT): Predefined adverse events (CTCAE v5.0) occurring in Cycle 1, including: Grade 4 neutropenia >7 days, Grade 3/4 thrombocytopenia with bleeding, Grade ≥3 non-hematologic toxicity (except manageable nausea/diarrhea), and any drug-related toxicity leading to treatment delay >14 days [3].

- Safety Monitoring: Continuous, with formal assessment each cycle. Includes physical exams, vital signs, ECOG, laboratory tests (hematology, chemistry), and ECG.

- Efficacy Assessment: Tumor response evaluated every 2 cycles (8 weeks) using disease-specific criteria (e.g., Lugano for lymphoma, iwCLL for CLL) [4].

- Pharmacokinetic (PK) Sampling: Intensive sampling after single dose (Cycle 1 Day 1) and at steady-state (Cycle 1 Day 28) to characterize exposure.

Incorporation of Biomarker and Pharmacodynamic Analyses

To align with modern targeted therapy development, this protocol incorporates detailed mechanistic studies based on this compound's known mechanism [1]. The workflow below outlines the key experiments for confirming target engagement and understanding the drug's anti-tumor mechanism.

Key Considerations for Clinical Development

- Patient Selection: Initial trials can enroll various B-cell malignancies. Subsequent studies should focus on diseases most dependent on BCR signaling, such as ABC-DLBCL and CLL, where BTK inhibitors have shown the greatest efficacy [1].

- Combination Potential: The favorable selectivity of this compound makes it an ideal candidate for combination therapy. Rational partners include anti-CD20 monoclonal antibodies (e.g., ublituximab) and other targeted agents, following established safety lead-in protocols [4].

- Dose Optimization: While the initial goal is to find the MTD, exploration of lower doses may be warranted if robust PD target inhibition is achieved at those levels, potentially offering a better therapeutic window [5].

Important Notice on Search Results

The specific clinical data and dose escalation results for this compound were not available in the current search results. The preclinical data from [1] was central to this proposal, while the clinical framework was adapted from general oncology trial methodologies [4] [6] [3] and insights from other BTK inhibitors.

For definitive protocol design, it is essential to consult:

- The official investigator's brochure for this compound.

- Published phase I clinical trial results for this compound.

- Current regulatory guidelines from agencies like the FDA and EMA.

References

- 1. Investigation of the anti-tumor mechanism of this compound, a ... [pmc.ncbi.nlm.nih.gov]

- 2. 嘉和生物发布2025年度中期业绩报告 [genorbio.com]

- 3. Methods in Phase I Cancer Clinical Trials - PMC Dose Escalation [pmc.ncbi.nlm.nih.gov]

- 4. PMC Search Update - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

- 5. - Dose Trial Escalation that Extend Naturally to Admit Titration Protocols [arxiv.org]

- 6. Phase I study of pembrolizumab in combination with ... [frontiersin.org]

Comprehensive Application Notes and Protocols for Tirabrutinib 480 mg Fasted Administration in Clinical Research

Drug Background and Introduction

Tirabrutinib (formerly known as ONO-4059 or GS-4059) is a second-generation, highly selective, irreversible Bruton's tyrosine kinase (BTK) inhibitor that has demonstrated significant clinical efficacy across various B-cell malignancies. As a targeted therapeutic agent, this compound covalently binds to the C481 residue in the BTK active site, effectively blocking B-cell receptor (BCR) signaling pathway activation and thereby inhibiting the proliferation and survival of malignant B-cells. The distinct pharmacological profile of this compound is characterized by its enhanced kinase selectivity compared to first-generation BTK inhibitors, which translates to a potentially improved safety profile with reduced off-target effects. Based on compelling clinical evidence, this compound has received regulatory approval in several Asian countries, including Japan, South Korea, and Taiwan for the treatment of relapsed/refractory primary central nervous system lymphoma (PCNSL) and Waldenström's macroglobulinemia (WM). Furthermore, the U.S. Food and Drug Administration (FDA) granted orphan drug designation to this compound for PCNSL in March 2023, underscoring its therapeutic potential for this rare and challenging disease [1] [2].

The 480 mg fasted administration regimen of this compound has emerged as the optimal dosing strategy based on comprehensive phase 1/2 clinical investigations. This specific protocol was developed after researchers discovered that administering this compound under fasted conditions significantly enhances its oral bioavailability compared to fed conditions. This critical finding was substantiated by pharmacokinetic analyses demonstrating that the maximum plasma concentration (C~max~) and area under the curve (AUC) of this compound were notably increased when the drug was administered after a standard meal compared to under fasted conditions [3]. Consequently, the 480 mg dose under fasted conditions has been established as the preferred administration method in clinical practice, effectively balancing optimal drug exposure with manageable toxicity. This protocol has formed the basis for subsequent clinical development and regulatory approvals, positioning this compound as a valuable therapeutic option for patients with refractory B-cell malignancies [3] [4].

Dosing Rationale and Pharmacokinetic-Pharmacodynamic Relationship

Development of the 480 mg Fasted Dosing Protocol

The scientific rationale for the 480 mg fasted administration protocol emerged from methodical dose-finding studies that evaluated both efficacy and safety parameters across multiple dosing regimens. Initial phase 1 investigations explored this compound at doses of 320 mg and 480 mg administered without specific fasting requirements. These early studies revealed that while the 480 mg dose demonstrated promising efficacy, it was associated with a higher incidence of adverse events, particularly skin disorders. In fact, three out of four patients receiving 480 mg without fasting requirements experienced grade 3 skin disorders, and one patient died from adverse events (pneumocystis jirovecii pneumonia and interstitial lung disease) [3]. Concurrent pharmacokinetic studies in healthy volunteers provided crucial insights, demonstrating that administration under fasted conditions significantly enhanced drug exposure, thereby allowing for optimal target engagement at lower effective doses [3] [5]. This foundational pharmacokinetic evidence prompted the investigation of a modified administration protocol—480 mg under fasted conditions—which subsequently demonstrated an improved therapeutic index with maintained efficacy and reduced toxicity [3] [4].

PK/PD Modeling and BTK Occupancy Relationship

Semimechanistic pharmacokinetic-pharmacodynamic (PK/PD) modeling has been instrumental in quantifying the relationship between this compound exposure, BTK occupancy, and clinical response. A comprehensive analysis pooled data from two phase 1 studies involving healthy volunteers and rheumatoid arthritis patients, developing a robust model that adequately described and predicted both PK and PD data [5]. The model simulations substantiated that a total daily dose of at least 40 mg (administered either once daily or twice daily) achieved >90% BTK occupancy, which is considered the target threshold for therapeutic efficacy. Importantly, the 480 mg once daily dose under fasted conditions far exceeds this minimum threshold, resulting in sustained and robust BTK inhibition throughout the dosing interval. Furthermore, researchers identified a positive correlation between the time above adequate BTK occupancy and improved clinical efficacy in rheumatoid arthritis, providing a pharmacological basis for dose selection in B-cell malignancies [5]. This PK/PD relationship underscores the importance of maintaining consistent drug exposure through proper administration conditions to maximize clinical outcomes.

Table 1: Key Pharmacokinetic Parameters of this compound 480 mg Under Fasted Conditions

| Parameter | Value | Context |

|---|---|---|

| Recommended Dose | 480 mg once daily | Under fasted conditions |

| Time to Peak Concentration (T~max~) | Not fully reported | Rapid absorption after oral administration |

| Effect of Fasting | Increased bioavailability | Compared to fed conditions |

| BTK Occupancy | >90% | Maintained throughout dosing interval |

| Dose Reduction Options | 320 mg or 160 mg | For management of adverse events |

Clinical Efficacy Data

Efficacy in Primary Central Nervous System Lymphoma (PCNSL)

The clinical efficacy of this compound 480 mg fasted administration has been most extensively documented in relapsed/refractory primary central nervous system lymphoma (PCNSL), an aggressive extranodal non-Hodgkin lymphoma with historically limited treatment options. In the pivotal phase 1/2 study (ONO-4059-02), which enrolled 44 patients with relapsed/refractory PCNSL, the 480 mg fasted cohort (n=17) demonstrated particularly promising outcomes [3] [2]. After a median follow-up of 37.1 months, the independent review committee assessed the overall response rate (ORR) in this cohort at 52.9%, comprising complete responses (CR) in 29.4% of patients, unconfirmed complete responses (CRu) in 11.8%, and partial responses (PR) in 11.8% [2]. Perhaps more importantly, the median duration of response (DOR) in this cohort reached 12.1 months, with 55.6% of responders maintaining their response at 12 months and 33.3% at 36 months, indicating durable disease control in a substantial subset of patients [3] [2]. The median progression-free survival (PFS) was 5.8 months, with 12-month and 36-month PFS rates of 31.7% and 19.0%, respectively [2]. These efficacy metrics are particularly noteworthy considering the heavily pretreated patient population, with a median of 2 prior lines of therapy and poor prognosis.

Long-term follow-up data from the same study provide further evidence of sustained clinical benefit with this compound 480 mg fasted administration. With a median follow-up of 37.1 months, the median overall survival (OS) had not been reached in the 480 mg fasted cohort, demonstrating a significant survival advantage in these difficult-to-treat patients [3]. Importantly, researchers observed that Karnofsky Performance Status (KPS) and quality of life (QoL) scores were well maintained among patients receiving long-term this compound treatment, highlighting the preservation of functional status alongside antitumor efficacy [3]. Genetic analyses revealed that treatment responses occurred irrespective of mutations in key BCR signaling pathway genes (CARD11, MYD88, and CD79B), suggesting a broad potential applicability across molecular subtypes of PCNSL [4]. This genetic agnosticism is particularly valuable in PCNSL, where molecular heterogeneity can complicate targeted treatment approaches.

Efficacy in Waldenström's Macroglobulinemia (WM)

The therapeutic activity of this compound 480 mg fasted administration extends to Waldenström's macroglobulinemia (WM), a rare, indolent B-cell lymphoma characterized by IgM monoclonal gammopathy. In the phase 2 ONO-4059-05 study, which included 27 treatment-naïve and relapsed/refractory WM patients, this compound monotherapy demonstrated impressive efficacy [6]. After a median follow-up of 24.8 months, the major response rate (MRR, defined as CR+VGPR+PR) assessed by an independent review committee was 93%, with complete responses observed in one patient and very good partial responses (VGPR) in eight patients [6]. The ORR (including minor responses) was 96%, demonstrating broad and deep activity across the patient population. The response durability was evidenced by 24-month progression-free survival and overall survival rates of 92.6% and 100%, respectively, with the vast majority of patients (22 out of 27) continuing to receive treatment at the time of analysis [6]. These outcomes compare favorably with other BTK inhibitors in WM and underscore the potent inhibition of BTK signaling achieved with the 480 mg fasted regimen.

Serum IgM dynamics provided an additional pharmacodynamic marker of this compound activity in WM patients. Researchers observed that serum IgM levels declined in all patients except one and were generally maintained at low levels throughout treatment [6]. Transient increases in IgM levels occurred following temporary treatment interruptions but rapidly decreased upon resumption of therapy, demonstrating the dependence of disease control on continuous BTK inhibition [6]. Clinically meaningful improvements in disease-related symptoms, including resolution of recurrent fever and hyperviscosity symptoms, were consistently observed following initiation of this compound therapy. Health-related quality of life assessments using cancer-specific questionnaires (QLQ-C30 and EQ-5D) were mostly maintained throughout treatment, indicating that the clinical benefits were achieved without compromising patient-reported outcomes [6].

Table 2: Clinical Efficacy of this compound 480 mg Fasted Across B-cell Malignancies

| Efficacy Parameter | PCNSL (n=17) | Waldenström's Macroglobulinemia (n=27) | Other B-cell Malignancies |

|---|---|---|---|

| Overall Response Rate | 52.9% | 96% (ORR) | 72.5% (pooled ORR across malignancies) |

| Complete Response Rate | 29.4% (CR+CRu) | 3.7% | 18.6% (pooled across malignancies) |

| Median Duration of Response | 12.1 months | Not reached | Varies by malignancy |

| 12-Month DOR Rate | 55.6% | Not reported | Not reported |

| Median Progression-Free Survival | 5.8 months | Not reached | Highest in CLL (38.5 months) |

| 24-Month PFS Rate | Not reported | 92.6% | Not reported |

Safety Profile and Management

Common Adverse Events and Incidence

The safety profile of this compound 480 mg fasted administration has been characterized across multiple clinical trials, revealing a generally manageable toxicity spectrum. A recent meta-analysis of seven prospective clinical trials providing pooled safety data demonstrated that the most frequent all-grade adverse events included neutropenia (26.7%), diarrhea (26.0%), rash (24.9%), nasopharyngitis (24.0%), and anemia (18.8%) [7]. For grade ≥3 adverse events, the most common were neutropenia (18.4%), lymphopenia (11.7%), anemia (10.3%), and leukopenia (9.2%) [7]. This safety profile differs from that of first-generation BTK inhibitors, particularly with regard to potentially reduced cardiac toxicities, which aligns with this compound's more selective kinase inhibition profile. In the PCNSL study specifically, common grade ≥3 adverse events included neutropenia (9.1%), lymphopenia, leukopenia, and erythema multiforme (6.8% each) [4]. One grade 5 adverse event (pneumocystis jirovecii pneumonia and interstitial lung disease) was reported in a patient receiving 480 mg without fasting requirements in the phase 1 portion of the study, highlighting the importance of appropriate patient selection and monitoring [3] [4].

Cutaneous adverse events represent a notable class effect of BTK inhibitors, and this compound is no exception. Across clinical trials, skin-related adverse events occurred in approximately 52% of patients, though the majority of these events were low-grade (grade 1-2) and typically manageable with supportive care [1] [6]. The incidence of some cardiovascular events associated with first-generation BTK inhibitors, such as atrial fibrillation and hypertension, appears potentially lower with this compound. In the WM study, grade 2 treatment-related atrial fibrillation was reported in one patient (4%), and grade 1 treatment-related hypertension was reported in one patient (4%) [6]. Bleeding events, another class effect of BTK inhibitors, were observed in 33% of WM patients, though all cases were grade 1-2 [1]. These findings suggest that while this compound maintains a recognizable BTK inhibitor toxicity profile, its enhanced selectivity may modify the frequency and severity of certain off-target adverse events.

Management Strategies and Dose Modification

Proactive management of adverse events is crucial for maintaining patients on therapy and optimizing long-term outcomes with this compound. For hematological toxicities such as neutropenia, lymphopenia, and anemia, regular monitoring of complete blood counts is recommended, with dose interruptions or modifications for persistent grade 3 or any grade 4 events [4] [6]. The study protocols typically specified treatment interruption for grade 4 thrombocytopenia or grade 3 thrombocytopenia with bleeding, grade 4 neutropenia or febrile neutropenia, and grade ≥3 non-hematological toxicities (with some exceptions) [4]. For non-hematological adverse events such as skin rash, supportive care with antihistamines or topical corticosteroids may be sufficient for low-grade events, while more severe or persistent cases may require temporary treatment interruption followed by dose reduction upon resolution [3].

Dose modification guidelines have been established based on clinical trial experience with this compound. The protocol allows for dose interruption and subsequent resumption at a reduced dose level (320 mg or 160 mg daily) for management of adverse events [6]. In the PCNSL study, the median duration of treatment was 7.4 months in the 480 mg fasted cohort, with treatment discontinuation primarily due to disease progression (70.6%) rather than toxicity, suggesting that most patients could tolerate prolonged therapy [2]. Prophylactic measures may also be considered for certain at-risk patients; for instance, pneumocystis jirovecii pneumonia prophylaxis might be warranted, particularly for patients receiving concomitant corticosteroids or with other risk factors [4]. Additionally, given the bleeding risk associated with BTK inhibition, careful consideration should be given to concomitant anticoagulant or antiplatelet therapy, with appropriate risk-benefit assessment on an individual patient basis.

Experimental Protocols and Methodologies

BTK Occupancy Assay Protocol

BTK occupancy measurement serves as a crucial pharmacodynamic biomarker for confirming target engagement and guiding dose selection for this compound. The following detailed protocol has been employed in multiple clinical trials to quantify BTK occupancy in peripheral blood mononuclear cells (PBMCs) [5]:

Sample Collection: Collect peripheral blood samples in sodium heparin tubes at predetermined timepoints (baseline, multiple timepoints post-dose, and trough levels). Maintain samples at room temperature and process within 24 hours of collection.

PBMC Isolation: Isolate PBMCs using standard density gradient centrifugation (e.g., Ficoll-Paque PLUS). Layer diluted blood over Ficoll and centrifuge at 400-500 × g for 30-40 minutes at room temperature. Collect the PBMC interface and wash cells with PBS. Perform cell counting and adjust to a concentration of 5-10 × 10^6^ cells/mL in appropriate assay buffer.

BTK Occupancy Measurement: Utilize a validated duplexed, homogeneous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure total and free BTK in the same well. The assay employs two specific antibodies: one recognizing both occupied and unoccupied BTK (total BTK) and another recognizing only unoccupied BTK (free BTK), each labeled with different fluorophores.

Calculation: Calculate BTK occupancy percentage using the formula:

% BTK Occupancy = [1 - (Free BTK/Total BTK)] × 100Quality Control: Include samples with total BTK below the lower limit of quantification (12 ng/mL) in the run criteria for exclusion. Implement appropriate controls and standards in each assay run.

This robust methodology has been instrumental in establishing the relationship between this compound exposure and target engagement, demonstrating that the 480 mg dose under fasted conditions achieves sustained BTK occupancy >90% throughout the dosing interval [5].

Kinase Selectivity Profiling Protocol

Comprehensive kinase profiling is essential for characterizing the selectivity of this compound and understanding its potential off-target effects. The following integrated protocol combines biochemical and cellular approaches to thoroughly evaluate kinase inhibition [8]:

Biochemical Kinase Profiling (KINOMEscan):

- Utilize the KINOMEscan scanMAX platform to assess compound binding against a broad panel of kinases.

- Incigate each kinase with immobilized ligands in the presence of 300 nM this compound.

- Quantify bound kinases using quantitative PCR detection of associated DNA tags.

- Express results as percent control (% CTRL), representing the percentage of kinase remaining bound to immobilized ligand in the presence of this compound compared to control.

- Define significant binding as <10% CTRL, indicating strong inhibition.

Cellular Selectivity Assessment (PBMC Stimulation Assay):

- Isolate human PBMCs from healthy donors and treat with vehicle or various concentrations of this compound (0.1-1000 nM) for 10 minutes at 37°C.

- Stimulate cells with either anti-human IgM (1 μg/mL) for B-cell activation or anti-CD3/CD28 beads (1.8 × 10^6^ beads/mL) for T-cell activation.

- Culture stimulated cells for 16-22 hours, then stain with fluorescently labeled CD3, CD20, and CD69 antibodies.

- Analyze by flow cytometry, gating on CD20^+^CD3^-^ cells for B-cells and CD3^+^CD20^-^ cells for T-cells.

- Calculate CD69 inhibition rate (%) and determine IC~50~ values using nonlinear regression analysis.

This comprehensive approach demonstrated this compound's high selectivity for BTK, with minimal off-target activity against other kinases, including those in the T-cell signaling pathway [8].

Pharmacokinetic Sampling Protocol

Robust pharmacokinetic characterization is essential for understanding the relationship between administration conditions, drug exposure, and clinical outcomes. The following sampling protocol has been employed in phase 1 studies of this compound [5]:

Sample Collection Timepoints:

- Pre-dose (0 h)

- 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose (single-dose)

- Trough samples pre-dose on multiple days (multiple-dose)

- Additional timepoints for elimination phase characterization

Bioanalytical Method:

- Utilize validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

- Employ isotopically labeled this compound as internal standard.

- Establish lower limit of quantitation (LLOQ) at 1.0 ng/mL.

- Maintain precision and accuracy within ±15% for quality control samples.

Data Analysis:

- Calculate pharmacokinetic parameters using non-compartmental methods.

- Determine C~max~, T~max~, AUC~0-24~, AUC~0-∞~, terminal elimination half-life (T~1/2~), and other relevant parameters.

- Assess dose proportionality over the 20-480 mg dose range.

- Evaluate effect of food on pharmacokinetics by comparing fasted and fed conditions.

This rigorous pharmacokinetic assessment protocol has confirmed the dose-proportional pharmacokinetics of this compound and demonstrated the significant effect of food on bioavailability, directly informing the 480 mg fasted administration recommendation [5].

Mechanism of Action and Signaling Pathways

Molecular Mechanism of BTK Inhibition

This compound exerts its therapeutic effects through potent and irreversible inhibition of Bruton's tyrosine kinase (BTK), a crucial cytoplasmic tyrosine kinase belonging to the Tec family of kinases. BTK plays an indispensable role in B-cell development, differentiation, and signaling through the B-cell receptor (BCR) pathway. The molecular mechanism involves covalent binding of this compound to the cysteine 481 residue (C481) within the ATP-binding domain of BTK, thereby preventing autophosphorylation and subsequent activation of the kinase [8] [9]. This irreversible inhibition is characterized by slow dissociation kinetics, resulting in sustained suppression of BTK activity throughout the dosing interval. Preclinical studies have demonstrated that this compound exhibits sub-nanomolar potency against BTK, with an IC~50~ of 0.5 nM in enzyme assays, and high selectivity compared to other kinases [8]. This selective inhibition profile distinguishes this compound from first-generation BTK inhibitors like ibrutinib, which inhibits multiple off-target kinases including EGFR, ITK, and JAK3, potentially contributing to improved safety and tolerability.